molecular formula C6H5N3S B1612999 2-(1H-imidazol-2-yl)thiazole CAS No. 438545-36-9

2-(1H-imidazol-2-yl)thiazole

Cat. No.: B1612999
CAS No.: 438545-36-9
M. Wt: 151.19 g/mol
InChI Key: VQWJQJWRWJGSHN-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring. These rings are fused together, creating a unique structure that imparts distinct chemical and biological properties. The imidazole ring is known for its presence in many biologically active molecules, while the thiazole ring is often found in compounds with significant pharmacological activities.

Scientific Research Applications

2-(1H-imidazol-2-yl)thiazole has a wide range of applications in scientific research:

Safety and Hazards

2-(1H-imidazol-2-yl)thiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The future research directions for 2-(1H-imidazol-2-yl)thiazole are promising. There is a growing interest in the design and synthesis of five-membered antimicrobial heterocyclic compounds containing sulfur and nitrogen atoms . Furthermore, recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the potential of these compounds in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-2-yl)thiazole typically involves the reaction of imidazole derivatives with thiazole precursors. One common method involves the condensation of 1H-imidazole-2-carbaldehyde with thiosemicarbazide in the presence of a suitable solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion and high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and solvents are carefully chosen to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-imidazol-2-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced imidazole or thiazole derivatives.

    Substitution: Formation of halogenated imidazole or thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)thiazole involves its interaction with various molecular targets. The imidazole ring can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors. The thiazole ring can participate in electron transfer processes, enhancing the compound’s reactivity. These interactions can modulate biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 2-(1H-imidazol-2-yl)thiazole is unique due to the combination of both imidazole and thiazole rings in a single molecule. This fusion imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings. The dual functionality allows for a broader range of interactions and applications in various fields .

Properties

IUPAC Name

2-(1H-imidazol-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWJQJWRWJGSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624015
Record name 2-(1H-Imidazol-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438545-36-9
Record name 2-(1H-Imidazol-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 2.5 M solution of nBuLi (2.0 eq) in hexane was added under argon to a solution of 2,2-dimethoxyethanamine (2.0 eq) in THF at −78° C. After stirring for 30 min, thiazole-2-carbonitrile (2-Im-2, 3.0 g, 1.0 eq) was added and the resulting solution was stirred at 0° C. for 2 h, then quenched with 20 mL of 5% MeOH in water. The volatiles were removed and 6N HCl was added to adjust to pH=1. The acidic solution was refluxed overnight, cooled to rt then poured into a mixture of ice and aqueous Na2CO3. This was extracted with EtOAc and the organic layer was concentrated to give Imadazole 2. LCMS (0.01% Ammonia): 152.1 m/z (M+H)+; 1H-NMR (DMSO-d6, 500 MHz): δ: 13.19 (bs, 1H), 7.98 (d, 1H, J=3.0 Hz), 7.82 (d, 1H, J=3.0 Hz), 7.36 (s, 1H), 7.14 (s, 1H).
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Synthesis routes and methods II

Procedure details

Concentrated HCl (10 ml) is added to a solution of 2-(1-ethoxymethyl-1H-imidazol-2-yl)-thiazole (940 mg, 4.49 mmol) in 24 mL of 1:1 EtOH—H2O at room temperature. The solution is stirred at reflux for 3 hours. The reaction mixture is then cooled to 0° C. and made basic by the addition of about 12 mL of 10 N aqueous NaOH. The mixture is back titrated to approximately pH 4 using concentrated HCl. Solid NaHCO3 is added to the point of saturation and approximately pH 8. The mixture is then extracted twice using a mixture of THF and EtOAc. The combined extracts are dried over Na2SO4 and concentrated to an oily solid, which is triturated with a small amount of CH2Cl2. The solid is collected by filtration. The filtrate is concentrated, and the oily solid triturated once more with CH2Cl2. The second resultant solid is collected by filtration and combined with the solid first obtained. The product, 2-(1H-imidazol-2-yl)-thiazole, is obtained as a slightly off-white solid. 1H NMR (400 MHz, DMSO-d6) δ 13.04 (br, 1H), 7.87 (d, J=3.2 Hz, 1H), 7.70 (d, J=3.2 Hz, 1H), 7.14 (br, 2H) ppm.
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-imidazol-2-yl)thiazole
Reactant of Route 2
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Reactant of Route 3
2-(1H-imidazol-2-yl)thiazole
Reactant of Route 4
2-(1H-imidazol-2-yl)thiazole
Reactant of Route 5
2-(1H-imidazol-2-yl)thiazole
Reactant of Route 6
2-(1H-imidazol-2-yl)thiazole

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